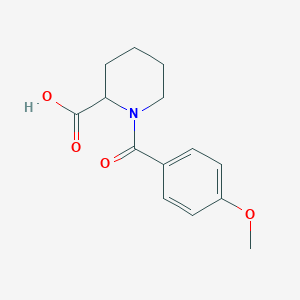
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzoic acid is a compound with the formula C8H8O3. It has a molar mass of 152.15 g/mol . It’s also known as p-Anisic acid .
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzoic acid consists of a benzene ring with a methoxy group (OCH3) and a carboxylic acid group (COOH) attached .Physical And Chemical Properties Analysis
4-Methoxybenzoic acid has a boiling point of 277 °C, a flash point of 185 °C, and a melting point of 183 °C. It has a pH value of 3 - 4 (0.3 g/l, H₂O, 20 °C) and a vapor pressure of 0.001 Pa (25 °C). It’s soluble in water to the extent of 0.3 g/l .Safety and Hazards
作用機序
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which can affect multiple pathways
Pharmacokinetics
The solubility of a compound in water and other solvents can influence its bioavailability
Result of Action
The reactions that benzylic compounds undergo can lead to various molecular and cellular changes
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the action of a compound
生化学分析
Biochemical Properties
Based on its structural similarity to 4-Methoxybenzoic acid, it can be inferred that it might exhibit similar properties . 4-Methoxybenzoic acid is known to impact the solubility and reactivity of compounds and contribute to their acidic strength . It’s plausible that 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner, but specific interactions need to be experimentally determined.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of direct research. Related compounds have been shown to influence cell function. For example, synthetic cannabinoids, which share some structural similarities with this compound, have been found to be potent agonists of the CB1 receptor, influencing cell signaling pathways .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to related compounds .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Related compounds undergo metabolic reactions such as hydrolysis, hydroxylation, N-dealkylation, and O-demethylation . It’s plausible that this compound could be involved in similar metabolic pathways.
特性
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)13(16)15-9-3-2-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDEUQHDPUTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)

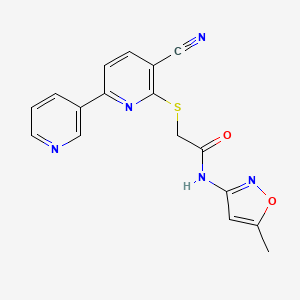
![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)
![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)
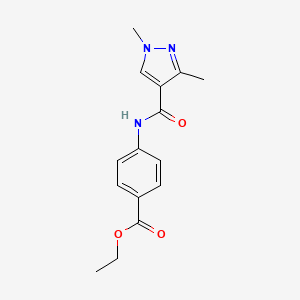
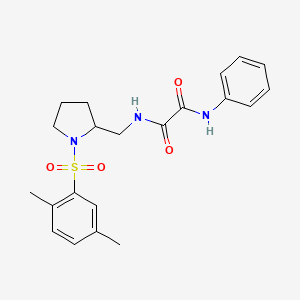


![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2923513.png)
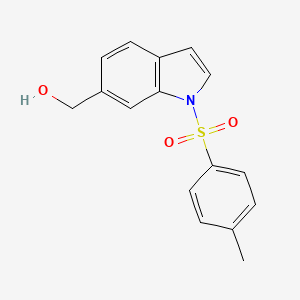
![N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2923517.png)